1-Hydroxy-2-iodoanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117638-42-3 |
|---|---|
Molecular Formula |
C14H7IO3 |
Molecular Weight |
350.11 g/mol |
IUPAC Name |
1-hydroxy-2-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7IO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H |
InChI Key |
PQJFLQZGQLRSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)I)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydroxy 2 Iodoanthracene 9,10 Dione
Strategies for Anthracenedione Functionalization at the 1-Hydroxy and 2-Iodo Positions
Strategies for arriving at the target compound can be broadly categorized into three main approaches: direct iodination of a 1-hydroxyanthracenedione precursor, hydroxylation of a 2-iodoanthracenedione system, or a more elaborate sequential route that constructs the functionality step-by-step from a simpler precursor.
The most direct route to the target compound involves the electrophilic iodination of 1-hydroxyanthracene-9,10-dione. The existing hydroxyl group at the C1 position is an activating, ortho-, para-directing group, which facilitates the introduction of the iodine atom at the adjacent C2 (ortho) position.
A notable method for this transformation has been demonstrated in the synthesis of a related compound, 1-hydroxy-2-iodo-8-acetoxy-9,10-anthraquinone. uwa.edu.au This synthesis involves treating the 1-hydroxyanthraquinone (B86950) precursor with a combination of iodine and iodic acid in a mixture of dioxane and water, heated at reflux for an extended period. uwa.edu.au The iodic acid serves as an oxidizing agent to generate a more potent electrophilic iodine species in situ. Other common iodinating agents used for aromatic compounds, which could be applied in this context, include N-iodosuccinimide (NIS). researchgate.net
An alternative strategy begins with a precursor already containing iodine at the C2 position, followed by the introduction of the hydroxyl group at C1. Direct hydroxylation of an unactivated aromatic ring is challenging. However, several methods exist for introducing hydroxyl groups onto the anthraquinone (B42736) core.
One established pathway involves the conversion of a nitro group to a hydroxyl group. google.com This would entail a synthetic sequence starting from 1-nitro-2-iodoanthracene-9,10-dione, which would then be hydrolyzed to the desired 1-hydroxy product. The reaction is typically carried out at elevated temperatures. google.com
Another powerful and classic method is the hydrolysis of a diazonium salt. ijcce.ac.irdnu.dp.ua This route would use 1-amino-2-iodoanthracene-9,10-dione as a key intermediate. The amino group can be converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequently, warming the diazonium salt solution leads to its decomposition and the introduction of a hydroxyl group. ijcce.ac.ir
Hydroxylation using strong acids, such as oleum (B3057394) in the presence of boric acid, is also a known method for functionalizing anthraquinones, although controlling the regioselectivity can be a significant challenge. researchgate.net
Given the challenges of direct, single-step functionalizations, sequential routes are often the most reliable and highest-yielding approaches. A logical and well-documented pathway begins with the readily available anthracene-9,10-dione.
Nitration: The first step is the selective nitration of anthraquinone to yield 1-nitroanthracene-9,10-dione. This reaction is less sensitive to steric hindrance than sulfonation and preferentially occurs at the alpha-position (C1). colab.wsgoogle.com
Reduction: The nitro group is then reduced to an amino group to form 1-aminoanthracene-9,10-dione. ijcce.ac.ir
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium intermediate, yielding the key precursor, 1-hydroxyanthracene-9,10-dione. ijcce.ac.irdnu.dp.ua
Iodination: Finally, the 1-hydroxyanthracene-9,10-dione is iodinated at the C2 position using a method such as the iodine/iodic acid procedure, as described previously. uwa.edu.au
This multi-step approach offers superior control over the position of each substituent, leveraging well-understood and high-yielding reactions from aromatic chemistry.
Precursor Compounds and Rational Design of Reaction Pathways
The rational design of a synthetic pathway for 1-Hydroxy-2-iodoanthracene-9,10-dione hinges on the selection of appropriate starting materials and a sequence that maximizes regiochemical control.
The most common precursor for a sequential synthesis is Anthracene-9,10-dione . It is commercially available and serves as the fundamental scaffold. The synthetic pathway proceeds through several key intermediates:
1-Nitroanthracene-9,10-dione: The product of the initial functionalization step. Nitration is chosen as it reliably directs the first substituent to the C1 position. google.com
1-Aminoanthracene-9,10-dione: A versatile intermediate formed by the reduction of the nitro compound. The amino group can be easily converted to other functionalities. ijcce.ac.ir
1-Hydroxyanthracene-9,10-dione: This is the immediate precursor for the final iodination step. Its synthesis via the diazotization of 1-aminoanthracene-9,10-dione is a standard and efficient method. ijcce.ac.irdnu.dp.ua The presence of the C1 hydroxyl group is crucial as it activates the aromatic ring and directs the incoming electrophile (iodine) to the adjacent C2 position.
Alternatively, if pursuing a hydroxylation strategy, 2-Iodoanthracene-9,10-dione or 1-Amino-2-iodoanthracene-9,10-dione would be the key precursors. The design of these pathways relies on the ability to either directly hydroxylate the iodo-substituted ring or to convert a pre-placed amino group into the required hydroxyl function.
Optimization of Reaction Conditions and Yield Enhancement Techniques
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Each step of the synthetic sequence has parameters that can be fine-tuned. Key factors include temperature, reaction time, solvent choice, and the stoichiometry of reagents and catalysts.
Below is a table summarizing potential optimization strategies for the key reaction steps in a sequential synthesis.
| Reaction Step | Parameter | Condition Range / Variable | Objective & Rationale |
|---|---|---|---|
| Nitration of Anthraquinone | Acid Mixture | Concentrated H₂SO₄ / HNO₃ ratios | Control the rate of reaction and prevent over-nitration. Sulfuric acid acts as a catalyst and solvent. |
| Temperature | Low to moderate (e.g., 20-50 °C) | Ensure selective mono-nitration at the C1 position and minimize side product formation. | |
| Reaction Time | 1 - 5 hours | Allow the reaction to proceed to completion without significant product degradation. | |
| Diazotization & Hydrolysis | Temperature (Diazotization) | 0 - 5 °C | Maintain the stability of the diazonium salt intermediate, preventing premature decomposition. ijcce.ac.ir |
| Temperature (Hydrolysis) | Room temperature to gentle warming | Promote the clean conversion of the diazonium salt to the hydroxyl group. ijcce.ac.ir | |
| Acid | Sulfuric Acid, Hydrochloric Acid | The choice of acid affects the stability of the diazonium salt and the subsequent hydrolysis. | |
| Iodination of 1-Hydroxyanthracene-9,10-dione | Iodinating System | I₂/HIO₃, N-Iodosuccinimide (NIS) | The I₂/HIO₃ system generates a strong electrophile in situ. uwa.edu.au NIS is a milder, often more selective reagent. researchgate.net |
| Solvent | Aqueous Dioxane, Acetic Acid, DMF | Solubility of the substrate and reagents is key. Dioxane/water is a proven system for this reaction. uwa.edu.au | |
| Temperature | Room temperature to reflux | Higher temperatures (reflux) can increase the reaction rate but may require longer reaction times (e.g., 18 hours) for completion. uwa.edu.au | |
| Stoichiometry | 1.0 - 1.5 equivalents of iodinating agent | Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess risks di-iodination. researchgate.net |
Isolation and Purification Techniques for the Target Compound
The final stage of the synthesis involves the isolation of crude this compound from the reaction mixture and its subsequent purification to remove unreacted starting materials, reagents, and byproducts.
Isolation: A common initial isolation technique involves quenching the reaction mixture by pouring it into a large volume of cold water or an ice-water mixture. uwa.edu.au This causes the organic, water-insoluble product to precipitate out of the solution. The crude solid can then be collected by filtration, washed with water to remove residual acids and salts, and dried.
Purification: A combination of techniques is typically employed to achieve high purity:
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents for anthraquinone derivatives include ethanol, acetic acid, toluene, and mixtures such as ethanol/water.
Solvent Extraction: Crude anthraquinone products can be purified by washing or extracting with specific organic solvents that have a preferential solvent action for impurities. For instance, halogenated hydrocarbons like monochlorobenzol have been used to selectively dissolve and remove impurities from crude anthraquinone. google.com
Chromatography: For high-purity samples or for separating mixtures that are difficult to resolve by recrystallization, chromatographic methods are indispensable.
Column Chromatography: This is the most common preparative scale technique, typically using silica (B1680970) gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced, support-free liquid-liquid partition chromatography method that has been successfully used for the preparative separation and purification of hydroxyanthraquinones. nih.gov
High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be employed to obtain highly pure samples of the final compound. nih.gov
Comparative Analysis of Synthetic Routes
A comprehensive evaluation of synthetic pathways to this compound centers on a critical assessment of their efficiency, selectivity, and sustainability. The two primary routes considered are the direct electrophilic iodination of 1-hydroxyanthracene-9,10-dione and a multi-step sequence involving the Sandmeyer reaction of 1-hydroxy-2-aminoanthracene-9,10-dione.
Efficiency
Selectivity
Selectivity is a key differentiator between the two synthetic strategies. The Sandmeyer reaction offers exceptional regioselectivity. The position of the iodo substituent is precisely controlled by the initial placement of the amino group on the anthraquinone scaffold. This method ensures the exclusive formation of the this compound isomer, simplifying purification and maximizing the conversion of the precursor to the desired product.
Sustainability
From a sustainability perspective, both routes present challenges and opportunities. The direct iodination approach, being a single-step process, has the potential to be more sustainable if "green" iodinating reagents and reaction conditions are employed. Modern methods utilizing reagents like potassium iodide with oxidants such as potassium ferrate in aqueous media, or enzyme-catalyzed iodinations, offer more environmentally benign alternatives to traditional methods that often rely on harsh reagents and organic solvents. dtu.dkrsc.orgresearchgate.net The primary drawback in terms of sustainability for this route is the potential for low selectivity, leading to waste generation in the form of unwanted isomers.
The Sandmeyer reaction , while being highly selective, traditionally involves the use of nitrous acid (generated in situ from sodium nitrite and a strong acid), which is corrosive, and the formation of diazonium salts that can be unstable and potentially explosive, raising safety concerns. iau.irdnu.dp.ua Furthermore, the multi-step nature of this route generally leads to a higher consumption of reagents and solvents and generates more waste streams over the entire synthetic sequence. However, recent advancements in Sandmeyer-type reactions have focused on developing milder and safer protocols. organic-chemistry.orgresearchgate.net
The following interactive data tables provide a comparative overview of the two synthetic routes based on available data for analogous reactions.
Table 1: Comparative Analysis of Synthetic Routes for this compound
| Feature | Direct Electrophilic Iodination | Sandmeyer Reaction |
| Number of Steps | 1 (from 1-hydroxyanthracene-9,10-dione) | ≥ 2 (from 1-hydroxy-2-aminoanthracene-9,10-dione) |
| Efficiency (Yield) | Potentially high, but dependent on selectivity | Generally lower cumulative yield |
| Selectivity | Low to moderate regioselectivity (mixture of 2- and 4-isomers) | High regioselectivity (exclusive formation of 2-isomer) |
| Sustainability | Potentially high with green reagents; waste from isomers | Use of hazardous reagents (nitrous acid); more waste streams |
| Key Advantage | Shorter route, atom economy | High regiochemical control |
| Key Disadvantage | Lack of selectivity, isomer separation | Longer route, potential safety hazards |
Table 2: Detailed Research Findings for Analogous Iodination Reactions
| Parameter | Direct Iodination of Phenols (General) | Sandmeyer Reaction of Aryl Amines (General) |
| Reagents | KI/K₂FeO₄ in H₂O; Laccase/KI/O₂; NaIO₃/NaHSO₃ | NaNO₂/HCl, KI |
| Reaction Conditions | Aqueous, mild temperatures | Often requires low temperatures (0-5 °C) for diazotization |
| Reported Yields | Variable, often moderate to good for total iodo-products | Good to excellent for the iodination step |
| Selectivity Issues | Mixture of ortho and para isomers is common | Highly regioselective |
| Green Chemistry Aspects | Use of water as solvent, enzymatic catalysis | Traditional method uses corrosive acids; newer methods are being developed |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Hydroxy 2 Iodoanthracene 9,10 Dione
Application of Advanced Spectroscopic Methods for Definitive Structural Confirmation
A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of 1-Hydroxy-2-iodoanthracene-9,10-dione, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons. The introduction of the iodine atom at the 2-position would significantly influence the chemical shifts and coupling patterns of the protons on the A-ring. Specifically, the proton at C-3 and C-4 would likely experience downfield shifts due to the electron-withdrawing nature of the adjacent iodine and carbonyl groups. The phenolic proton at C-1 would likely appear as a sharp singlet at a significantly downfield chemical shift, characteristic of a hydrogen-bonded hydroxyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The spectrum would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms of the anthracene-9,10-dione core. The carbons bearing the hydroxyl (C-1) and iodo (C-2) substituents would exhibit characteristic chemical shifts. The C-1 signal would be shifted downfield due to the deshielding effect of the hydroxyl group, while the C-2 signal would be significantly shielded due to the "heavy atom effect" of iodine. The carbonyl carbons (C-9 and C-10) would resonate at the most downfield region of the spectrum.
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to establish the connectivity of the aromatic protons on each ring.
HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
Expected ¹³C NMR Data for this compound (Predicted)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~160-165 |
| C-2 | ~90-100 |
| C-3 | ~130-135 |
| C-4 | ~125-130 |
| C-4a | ~130-135 |
| C-5 | ~125-130 |
| C-6 | ~130-135 |
| C-7 | ~130-135 |
| C-8 | ~125-130 |
| C-8a | ~130-135 |
| C-9 | ~180-185 |
| C-9a | ~115-120 |
| C-10 | ~185-190 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The sharp, intense absorption bands in the range of 1650-1690 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibrations of the quinone system. Additionally, absorptions in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions would correspond to C=C stretching vibrations within the aromatic rings. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C=O stretch (quinone) | 1650-1690 (strong, sharp) |
| C=C stretch (aromatic) | 1580-1600, 1450-1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like anthraquinones. The UV-Vis spectrum of this compound, when recorded in a suitable solvent, would be expected to show multiple absorption bands. These bands arise from π→π* and n→π* electronic transitions within the aromatic and quinone moieties. The presence of the hydroxyl and iodo substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthracene-9,10-dione.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺). The m/z value of this peak would correspond to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion with high precision. This data allows for the unambiguous determination of the molecular formula by comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula (C₁₄H₇IO₃).
X-ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information of a molecule in the solid state. If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the planar structure of the anthracene-9,10-dione core and the precise positions of the hydroxyl and iodo substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation and purification of organic compounds. A suitable reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable solvent system would be identified to achieve good separation of the product from any starting materials or impurities, and the retardation factor (Rf) would be determined.
Chemical Reactivity and Transformation Mechanisms of 1 Hydroxy 2 Iodoanthracene 9,10 Dione
Reactivity at the Iodo Substituent
The carbon-iodine bond on the anthraquinone (B42736) skeleton is the principal site for carbon-carbon and carbon-heteroatom bond formation through various catalytic processes.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center (commonly palladium). frontiersin.org While no specific examples for 1-Hydroxy-2-iodoanthracene-9,10-dione were found, studies on analogous compounds, such as 1-hydroxy-2-bromoanthraquinone and 1-hydroxy-4-iodoanthraquinone, have demonstrated successful Suzuki-Miyaura couplings. nih.govresearchgate.net This suggests that the target molecule would likely be a viable substrate for these transformations.
Suzuki-Miyaura Reaction: This reaction would involve coupling the iodo-anthraquinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. organic-chemistry.orglibretexts.org
Sonogashira Reaction: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would yield an alkynyl-substituted anthraquinone. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically performed under mild conditions. wikipedia.org
Heck Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would introduce an alkenyl substituent at the C2 position. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple the aryl iodide with an amine to form a C-N bond, yielding a 2-amino-1-hydroxyanthraquinone derivative. wikipedia.orgorganic-chemistry.orglibretexts.org
Without experimental data, a representative data table for these reactions cannot be generated.
Nucleophilic Substitution Reactions Involving Iodine Displacement
Direct nucleophilic aromatic substitution (SNAr) of the iodo group is generally difficult on electron-rich or unactivated aromatic rings. The anthraquinone core is electron-deficient, which could potentially facilitate such reactions with strong nucleophiles, but transition metal-catalyzed pathways are typically more efficient. No specific studies on iodine displacement via nucleophilic substitution for this compound were identified.
Reductive Dehalogenation Pathways and Conditions
Reductive dehalogenation would involve the replacement of the iodine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with Pd/C), or with metal/acid systems. Specific conditions for the reductive dehalogenation of this compound have not been reported.
Reactivity at the Hydroxy Substituent
The phenolic hydroxyl group at the C1 position can undergo reactions typical of phenols, although its reactivity is influenced by the adjacent carbonyl group at C9, with which it can form a strong intramolecular hydrogen bond. nih.gov
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester through reaction with an acyl halide or anhydride, typically in the presence of a base.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether.
No literature detailing specific conditions or outcomes for the esterification or etherification of this compound could be located.
Oxidation and Reduction Processes of the Hydroxyl Group
The phenolic hydroxyl group itself is susceptible to oxidation, though under many conditions, the quinone moiety would be more reactive. One-electron oxidation of hydroxyanthraquinones can produce semi-oxidised free radicals. psu.edu The reduction of the quinone carbonyls is a more commonly studied process for hydroxyanthraquinones. For instance, related dihydroxyanthraquinones can be reduced to the corresponding anthrones using reagents like tin(II) chloride. chemspider.com However, processes involving the direct oxidation or reduction of the C1-hydroxyl group on this specific iodo-substituted anthraquinone are not documented.
Chelation and Coordination Chemistry with Metal Centers
The molecular architecture of this compound, featuring a peri-hydroxy group relative to a carbonyl oxygen, provides a classic bidentate chelation site for metal ions. This structural motif is common in many hydroxyanthraquinones, which are well-recognized for their potent metal-chelating properties. nih.gov The interaction with metal centers typically occurs through the formation of a six-membered ring involving the hydroxyl proton, the hydroxyl oxygen, and the C9 carbonyl oxygen. This chelation is known to significantly alter the electronic and steric properties of the anthraquinone molecule.
Upon complexation, tautomeric shifts are possible, leading to different quinoidal structures. Reactions of metal salts with 1-hydroxyanthraquinone (B86950) and its derivatives can yield both 9,10- and 1,10-quinoid complexes. researchgate.net Complexes with non-ionized ligands generally adopt the 9,10-anthraquinoid structure, while complexes with ionized ligands can form both 9,10- and 1,10-quinoid structures. researchgate.net In the case of 1,8-dihydroxyanthraquinone, a related compound, the singly ionized ligand predominantly forms the 1,10-anthraquinoid structure in its metal complexes. researchgate.net
| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | log β | Reference |
|---|---|---|---|---|
| 1,8-Dihydroxyanthraquinone | Al(III) | 1:1 | 3.51 ± 0.01 | researchgate.net |
| 1,8-Dihydroxyanthraquinone | Al(III) | 2:1 | 5.71 ± 0.01 | researchgate.net |
| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione (Q3) | Cu(II) | 1:1 | K₁ = (1.5 ± 0.2) × 10⁵ M⁻¹ | mdpi.com |
| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione (Q3) | Cu(II) | 1:2 | K₂ = (2.0 ± 0.3) × 10⁴ M⁻¹ | mdpi.com |
| 3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trione (Q3) | Cu(I) | 1:1 | K₁ = (1.1 ± 0.1) × 10⁵ M⁻¹ | mdpi.com |
Reactivity of the Anthracenedione Core
Redox Chemistry of the Quinone System and Its Derivatives
The electrochemical behavior of the anthraquinone scaffold is characterized by its ability to undergo reversible two-electron reduction. researchgate.net This process involves the conversion of the quinone to a semiquinone radical anion and then to a dianion. The redox potential at which these transitions occur is highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net
In this compound, the electron-donating hydroxyl group and the electron-withdrawing iodo group exert opposing effects on the redox potential. Generally, electron-donating groups, such as hydroxyl or amino groups, tend to lower the reduction potential (make it more negative), making the quinone more difficult to reduce. researchgate.netrsc.org Conversely, electron-withdrawing groups like halogens typically raise the reduction potential, facilitating the reduction process. The precise redox potential of this compound would, therefore, be a balance of these competing electronic influences.
Studies on various substituted anthraquinones have quantified these effects. For instance, the introduction of amino groups, which are strong electron donors, can result in a significant cathodic shift of the reduction potential. rsc.org The position of the substituent is also crucial; for example, amino-substitution in the γ-position (e.g., position 2) often results in a stronger cathodic shift compared to substitution in the β-position. rsc.org The redox properties of anthraquinone derivatives are fundamental to many of their applications and are also implicated in their biological activities, where they can participate in redox cycling to produce reactive oxygen species. nih.govnih.gov
| Compound | First Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Second Reduction Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Reference |
|---|---|---|---|
| Anthraquinone | -1.32 | -1.75 | rsc.org |
| 1-Aminoanthraquinone | -1.46 | -1.89 | rsc.org |
| 2-Aminoanthraquinone | -1.50 | -1.92 | rsc.org |
| 1-Hydroxyanthraquinone | -1.35 | -1.81 | rsc.org |
| 2-Hydroxyanthraquinone | -1.31 | -1.74 | rsc.org |
Electrophilic and Nucleophilic Additions to the Aromatic Rings
The anthraquinone core, due to the deactivating effect of the two carbonyl groups, is generally resistant to electrophilic aromatic substitution (SEAr) reactions. colab.ws Such reactions typically require harsh conditions and often proceed with low yields, unless the aromatic rings are activated by potent electron-donating groups like hydroxyl or amino functions. colab.wswikipedia.org For this compound, the hydroxyl group at the C1 position would activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions. However, the bulky iodo group at the adjacent C2 position may sterically hinder attack at the C3 position, while the C4 position remains a likely site for substitution.
In contrast, nucleophilic aromatic substitution (SNAr) is a more characteristic reaction of the anthraquinone system, particularly for derivatives bearing good leaving groups such as halogens. numberanalytics.commdpi.comnih.gov The electron-withdrawing nature of the quinone core facilitates nucleophilic attack on the aromatic rings. The iodine atom at the C2 position of this compound represents a potential site for nucleophilic displacement. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace halide ions from the anthraquinone ring system. mdpi.comresearchgate.net For example, the Suzuki-Miyaura cross-coupling reaction of 1-hydroxy-4-iodoanthraquinone with various arylboronic acids has been successfully employed to synthesize 4-aryl-1-hydroxyanthraquinones, demonstrating the utility of the carbon-iodine bond as a handle for further functionalization. nih.gov Similarly, amination reactions on substituted anthraquinones have been achieved via nucleophilic substitution, often catalyzed by reagents like diacetoxyiodobenzene. mdpi.com
Mechanistic Investigations of Key Transformations and Reaction Kinetics
The mechanisms of reactions involving anthraquinone derivatives are of significant interest for optimizing synthetic routes and understanding their behavior in various applications. For this compound, a key transformation is the nucleophilic substitution of the iodo group. Nucleophilic aromatic substitution reactions can proceed through different mechanisms, most commonly a stepwise SNAr mechanism involving a Meisenheimer complex intermediate, or a concerted process. oxfordsciencetrove.comkhanacademy.orgchemguide.co.uklibretexts.org The specific pathway is influenced by the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. For halo-anthraquinones, the electron-deficient nature of the aromatic system generally favors the SNAr pathway.
Kinetic studies of related systems provide insights into the rates of these transformations. For example, photochemical nucleophilic substitution of methoxyanthraquinones with ammonia (B1221849) has been investigated, with quenching and sensitization studies suggesting the involvement of the first excited singlet states of the anthraquinone. rsc.org While not a thermal reaction, this highlights the reactivity of the anthraquinone core under specific conditions. In the context of industrial processes, such as the anthraquinone process for hydrogen peroxide production, detailed kinetic models have been developed for various reaction steps, including hydrogenation, oxidation, and the regeneration of active quinones from byproducts. researchgate.netresearchgate.netacs.org These studies often involve isothermal slurry reactors and nonlinear regression analysis to estimate kinetic parameters. researchgate.netacs.org While direct kinetic data for this compound are scarce, these models for analogous systems provide a framework for understanding and predicting its reactivity.
Theoretical and Computational Chemistry Studies of 1 Hydroxy 2 Iodoanthracene 9,10 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular geometry of 1-Hydroxy-2-iodoanthracene-9,10-dione. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium to large-sized molecules.
Detailed research findings from DFT calculations on analogous anthraquinone (B42736) derivatives reveal that the introduction of substituents significantly influences the geometry and electronic properties of the parent molecule. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the molecular geometry. These calculations would likely show a largely planar anthraquinone core. The presence of the hydroxyl and iodo substituents would induce subtle changes in bond lengths and angles compared to the unsubstituted anthraquinone. For instance, an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the adjacent quinone oxygen is expected, which would affect the bond lengths and angles in that region of the molecule.
The electronic structure is also significantly perturbed by the substituents. The hydroxyl group, being an electron-donating group, and the iodine atom, with its electron-withdrawing and polarizable nature, would alter the electron density distribution across the aromatic system. This, in turn, influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the electronic absorption properties of the molecule. For halogen-substituted compounds, it has been observed that the halogen atom can significantly lower the LUMO level, thereby affecting the molecule's electrophilicity mdpi.comsemanticscholar.org.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value (Å or °) | Notes |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | Typical aromatic bond lengths. |
| C=O | ~1.23 | Characteristic of quinone carbonyls. |
| C-O (hydroxyl) | ~1.36 | Single bond with some double bond character. |
| O-H | ~0.97 | Standard hydroxyl bond length. |
| C-I | ~2.10 | Typical C-I bond length in aromatic systems. |
| C-C-C (ring) | 118 - 122 | Angles within the aromatic rings. |
| C-C=O | ~120 | Expected trigonal planar geometry. |
| C-O-H | ~109 | Typical angle for a hydroxyl group. |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are extensively used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, these predictions are crucial in the absence of experimental spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra mdpi.com. The calculations would likely predict electronic transitions in the visible region, characteristic of the extended π-system of the anthraquinone core, which is influenced by the auxochromic hydroxyl group and the iodo substituent kg.ac.rs. The predicted maximum absorption wavelength (λmax) would be sensitive to the choice of DFT functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM) mdpi.comresearchgate.net.
Vibrational spectra (Infrared and Raman) can also be simulated using DFT calculations. By computing the harmonic frequencies, one can predict the positions of the characteristic vibrational bands. For this compound, key predicted vibrational modes would include the C=O stretching of the quinone, the O-H stretching of the hydroxyl group (which would be broadened and shifted due to intramolecular hydrogen bonding), and various C-C and C-H vibrations of the aromatic rings, as well as the C-I stretching frequency.
Conformational analysis for a relatively rigid molecule like this compound primarily involves the orientation of the hydroxyl group. Due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl oxygen, the hydroxyl proton is expected to be largely fixed in the plane of the aromatic rings. Computational scans of the potential energy surface by rotating the C-O bond would confirm the most stable conformation.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 400 - 500 nm |
| IR (DFT) | ν(C=O) | 1650 - 1680 cm⁻¹ |
| IR (DFT) | ν(O-H) | 3200 - 3500 cm⁻¹ (broad) |
| IR (DFT) | ν(C-I) | 500 - 600 cm⁻¹ |
Computational Modeling of Reaction Pathways, Energy Landscapes, and Transition States
Computational chemistry provides the means to explore the reactivity of this compound by modeling potential reaction pathways. This involves mapping the potential energy surface (PES) for a given reaction, locating the transition states (TS), and calculating the activation energies. Such studies can provide mechanistic insights that are often difficult to obtain experimentally.
For instance, the reactivity of the C-I bond towards nucleophilic substitution could be investigated. Computational modeling would involve identifying the reactants (this compound and a nucleophile), the products, and then searching for the transition state connecting them. The geometry of the transition state would reveal the mechanism of the substitution (e.g., SNAr). The calculated activation energy would provide a quantitative measure of the reaction rate.
Similarly, the oxidation or reduction of the anthraquinone core could be modeled. DFT calculations can predict the redox potentials of quinone derivatives, which are related to their HOMO and LUMO energies rsc.org. The mechanism of electron transfer and subsequent protonation steps can be elucidated by mapping the energy landscape. These calculations are crucial for understanding the electrochemical behavior of the molecule.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of the molecule in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes and bulk properties.
For this compound, MD simulations can provide a detailed picture of its solvation shell in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can analyze the radial distribution functions to understand the structuring of the solvent around the solute. This is particularly important for understanding solvent effects on spectroscopic properties and reactivity. Halogen bonding, a non-covalent interaction involving the iodine atom, could also play a role in its interactions with solvent molecules or other species, and this can be studied using MD simulations with appropriate force fields mdpi.comsemanticscholar.org.
MD simulations are also instrumental in studying intermolecular interactions, such as the propensity of the molecule to self-aggregate through π-π stacking. The simulations can provide insights into the preferred stacking arrangements and the strength of these interactions. Such information is vital for understanding the material properties of the compound in the solid state.
Structure-Reactivity Relationship Predictions via Computational Approaches
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activity or other properties of a series of related compounds based on their molecular descriptors. While a full QSAR study requires a dataset of compounds with known activities, computational methods can be used to generate the necessary descriptors for this compound and to build predictive models based on data from other anthraquinone derivatives.
Molecular descriptors for this compound can be calculated using DFT and other computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or topological. By correlating these descriptors with a specific activity (e.g., cytotoxicity, enzyme inhibition) for a series of anthraquinones, a QSAR model can be developed nih.govnih.govrsc.org. This model can then be used to predict the activity of this compound.
For example, the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and the molecular electrostatic potential, can be used as descriptors to predict the compound's reactivity in various chemical and biological processes. The presence of the iodine atom is expected to significantly influence its lipophilicity and potential for halogen bonding, which are important factors in its biological activity frontiersin.org.
Applications in Chemical Sciences and Advanced Materials Technology
Role as a Key Synthetic Intermediate for More Complex Organic Molecules
The molecular architecture of 1-Hydroxy-2-iodoanthracene-9,10-dione makes it a valuable intermediate in organic synthesis. The presence of a hydroxyl group and an iodine atom at the C1 and C2 positions, respectively, provides two distinct reactive sites for further functionalization. The electron-donating hydroxyl group can direct electrophilic substitution, while the iodo group is an excellent leaving group for various cross-coupling reactions.
This dual functionality allows for the stepwise or simultaneous introduction of different substituents, leading to the synthesis of more complex, polyfunctionalized anthraquinone (B42736) derivatives. For instance, the iodo group can participate in Suzuki, Sonogashira, or Heck coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thereby extending the conjugated system or introducing new functional moieties. The hydroxyl group can be alkylated, acylated, or used to direct further substitutions on the aromatic ring. These transformations are foundational for creating a diverse library of molecules with tailored properties.
Applications in Organic Synthesis Methodologies and Catalysis
In the realm of organic synthesis, iodo-aromatic compounds are frequently employed in the development of new synthetic methodologies. This compound could serve as a model substrate for optimizing new cross-coupling protocols or for studying reaction mechanisms. The influence of the adjacent hydroxyl group on the reactivity of the C-I bond in catalytic cycles would be of particular interest to synthetic chemists.
Furthermore, the anthraquinone core itself can be involved in redox processes, suggesting that derivatives like this could potentially be used as organocatalysts. The ability of the quinone moiety to accept and donate electrons is a key feature in many catalytic transformations. While not extensively explored for this specific molecule, the general class of quinones has been investigated for their catalytic activities in various oxidation reactions.
Development of Optoelectronic Materials, Dyes, and Pigments
Anthraquinone derivatives are renowned for their use as dyes and pigments due to their inherent chromophoric nature. nih.gov The extended π-conjugated system of the anthracene-9,10-dione core is responsible for the absorption of light in the visible region of the electromagnetic spectrum. The color of these compounds can be finely tuned by the introduction of auxochromic (color-enhancing) and chromophoric (color-giving) groups.
The hydroxyl group in this compound acts as a powerful auxochrome, which can deepen the color of the dye. The iodo group can also influence the electronic properties and, consequently, the color. By replacing the iodine atom with various other functional groups through nucleophilic substitution or cross-coupling reactions, a wide palette of colors can be achieved. These derivatives could find applications in textiles, printing inks, and as colorants for plastics.
In the field of optoelectronics, the modification of the anthraquinone scaffold is a strategy for developing new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to extend the conjugation through the iodo position could lead to materials with enhanced charge transport properties and tunable emission spectra.
Utilization in Advanced Sensor Technologies (excluding biological sensing applications)
The development of chemical sensors is a critical area of modern analytical chemistry. The anthraquinone framework can be functionalized to create molecules that exhibit a change in their optical or electronic properties upon interaction with specific analytes. The hydroxy group of this compound could act as a binding site for certain metal ions or anions.
Upon binding, changes in the absorption or fluorescence spectrum of the molecule could be observed, forming the basis of a chemosensor. The iodo group provides a convenient handle to attach this sensing unit to a larger system, such as a polymer or a solid support, which is often a requirement for the fabrication of practical sensor devices. While biological sensing is excluded from this discussion, applications in environmental monitoring for the detection of pollutants or in industrial process control are conceivable.
Photochemical Properties and Light-Induced Transformations in Materials Science
The photochemistry of anthraquinone and its derivatives is a rich and well-studied field. rsc.org These molecules can undergo a variety of light-induced reactions, including photoreduction and photoaddition. The absorption of UV or visible light can promote the anthraquinone core to an excited state, which can then initiate chemical transformations. nih.govnih.govmdpi.com
For this compound, the C-I bond is expected to be photolabile. Upon irradiation, this bond could undergo homolytic cleavage to generate a highly reactive aryl radical. This radical could then participate in a range of follow-up reactions, such as hydrogen abstraction or addition to unsaturated systems. This photochemical reactivity could be harnessed in materials science for applications like photolithography, where light is used to create patterns on a surface, or for the light-induced modification of polymer surfaces. The photophysical properties of related hydroxy-anthraquinones have been studied, revealing insights into their excited states and decay processes. nist.gov
Integration into Functional Materials Systems (e.g., Polymer Chemistry, Thin Films, Energy Storage)
The incorporation of functional organic molecules into larger material systems is a key strategy for creating advanced materials with tailored properties. This compound could be integrated into polymers in several ways. It could be copolymerized with other monomers, with the iodo or hydroxyl group serving as the point of attachment, to create polymers with specific optical or redox properties.
Alternatively, it could be used as a functional dopant in a polymer matrix. In the form of thin films, such functionalized materials could have applications in electronic devices or as specialized coatings. In the context of energy storage, the reversible redox chemistry of the quinone moiety is of great interest. Molecules containing the anthraquinone core are being actively investigated as electrode materials for rechargeable batteries, particularly for organic-based energy storage systems. The functional groups on this compound could be used to tune the redox potential and to improve the stability and performance of such energy storage materials.
Biological Activity and Molecular Interactions in Vitro Studies Only
Investigation of Molecular Interactions with Model Biomolecules (e.g., DNA Intercalation, Protein Binding)
The interaction of anthraquinone (B42736) derivatives with biomolecules, particularly DNA, is a well-documented area of research. Many compounds within the anthracene-9,10-dione class are known to exert their biological effects through mechanisms involving DNA binding. nih.govnih.gov The planar aromatic structure of the anthraquinone core is conducive to intercalation between the base pairs of the DNA double helix. nih.gov The nature and position of substituents on the anthraquinone ring can significantly influence the mode and affinity of this binding. nih.gov
Table 1: Molecular Interaction Data for 1-Hydroxy-2-iodoanthracene-9,10-dione
| Interaction Type | Method | Findings |
|---|---|---|
| DNA Intercalation | Data not available | Data not available |
Antioxidant Activity in Cell-Free Systems or In Vitro Biochemical Assays
The antioxidant potential of phenolic compounds, including various hydroxyanthraquinone derivatives, has been investigated using cell-free systems. researchgate.net Common in vitro biochemical assays to determine antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
The presence of hydroxyl groups on the anthraquinone scaffold is generally associated with antioxidant properties. researchgate.net However, the specific antioxidant capacity of this compound, as determined by assays such as DPPH or ABTS, has not been reported in the available scientific literature. Therefore, quantitative measures like the half-maximal inhibitory concentration (IC50) for its radical scavenging activity are currently unknown.
Table 2: Antioxidant Activity Data for this compound
| Assay | IC50 Value |
|---|---|
| DPPH Radical Scavenging | Data not available |
Antimicrobial and Antifungal Efficacy in In Vitro Microbial Models
A number of natural and synthetic anthraquinone derivatives have demonstrated antimicrobial and antifungal properties. mdpi.comscience.gov The efficacy of these compounds is typically evaluated in vitro by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. nih.gov
For example, a closely related compound, 2-hydroxy-9,10-anthraquinone, isolated from Streptomyces olivochromogenes, has been reported to exhibit anti-MRSA (methicillin-resistant Staphylococcus aureus) activity with a MIC value of 50 μg/mL. nih.gov While this suggests that the hydroxyanthraquinone scaffold can possess antibacterial properties, specific data on the antimicrobial and antifungal spectrum and MIC values for this compound against various bacterial and fungal strains have not been found in the reviewed literature.
Table 3: Antimicrobial and Antifungal Efficacy of this compound
| Organism Type | Species | MIC Value |
|---|---|---|
| Bacteria | Data not available | Data not available |
Cytotoxicity and Antiproliferative Activity in Defined Cell Lines (Strictly non-human, non-clinical context, e.g., cancer cell lines for in vitro mechanistic studies)
The cytotoxic and antiproliferative activities of hydroxyanthraquinone derivatives against various cancer cell lines are areas of active investigation. mdpi.com The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov
Numerous studies have reported the IC50 values for a range of substituted hydroxyanthraquinones against different cancer cell lines, demonstrating that structural modifications can significantly impact cytotoxic potency. mdpi.comsigmaaldrich.com For instance, some derivatives have been shown to induce apoptosis in cancer cells. mdpi.comsigmaaldrich.com However, specific studies detailing the cytotoxicity and antiproliferative effects of this compound on any defined cancer cell lines are not present in the currently available scientific literature.
Table 4: In Vitro Cytotoxicity Data for this compound
| Cell Line | IC50 Value |
|---|
Mechanistic Insights into Observed In Vitro Biological Activities
Based on the broader class of anthraquinone compounds, several mechanisms can be postulated for their observed in vitro biological activities. The primary mechanism often cited for the anticancer effects of many anthraquinones is their interaction with DNA. nih.govnih.gov This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. sigmaaldrich.com
Furthermore, some anthraquinone derivatives are known to affect other molecular targets, including proteins like topoisomerase II, which is crucial for DNA synthesis. The generation of reactive oxygen species (ROS) is another potential mechanism contributing to the cytotoxicity of some of these compounds. While these mechanisms are plausible for this compound, the absence of specific experimental studies on this compound means that its precise mechanism of action remains to be elucidated.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
There is no specific literature detailing HPLC or LC-MS/MS methods developed for the trace analysis of 1-Hydroxy-2-iodoanthracene-9,10-dione. For related hydroxyanthracene derivatives, LC-MS is a common analytical tool. nih.govwur.nlnih.gov The typical approach involves reverse-phase chromatography coupled with mass spectrometry, often using electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ion. nih.govnih.gov However, without experimental data for this compound, parameters such as retention time, optimal mobile phase composition, and mass fragmentation patterns remain undetermined. A method for the selective detection of organic iodine compounds using LC-HRMS has been developed, which could theoretically be applied. researchgate.net
Interactive Data Table: Hypothetical HPLC Parameters (for illustrative purposes only as no data is available)
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile (B52724)/Water with formic acid |
| Detection | MS/MS |
| Retention Time | Not Available |
| Precursor Ion | Not Available |
| Product Ions | Not Available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
No published methods for the GC-MS analysis of this compound were found. Generally, anthraquinones are not sufficiently volatile for direct GC-MS analysis and may require derivatization. nih.govchrom-china.com The high molecular weight and polarity of this compound, due to the hydroxyl group, would likely necessitate such a derivatization step to improve its thermal stability and volatility. Furthermore, specialized detectors, such as a halogen-specific detector (XSD), could be employed for the selective analysis of such halogenated compounds. nih.gov
Electrochemical Detection Methods for Redox Characterization
The electrochemical properties of this compound have not been reported. Quinones are known to be electrochemically active, and their redox potentials can be influenced by substituents. ibu.edu.baresearchgate.netnih.gov The presence of an electron-withdrawing iodine atom and an electron-donating hydroxyl group would be expected to influence the redox potential of the anthraquinone (B42736) core. Electrochemical techniques could provide insights into its redox behavior, which is often relevant to its biological activity. nih.govrsc.org
Interactive Data Table: Hypothetical Electrochemical Data (for illustrative purposes only as no data is available)
| Technique | Parameter | Potential (V vs. ref) |
| Cyclic Voltammetry | Reduction Peak 1 | Not Available |
| Oxidation Peak 1 | Not Available | |
| Reduction Peak 2 | Not Available | |
| Oxidation Peak 2 | Not Available |
Spectrophotometric and Fluorometric Quantification Techniques in Chemical Matrices
Specific spectrophotometric and fluorometric data for this compound are not available in the literature. The electronic absorption and emission spectra of anthraquinones are dependent on their substitution patterns. psu.edu Hydroxyanthraquinones typically exhibit characteristic absorption bands in the UV-visible region. rsc.orgnist.gov The fluorescence properties of anthraquinone derivatives can also be significantly affected by substituents and the solvent environment. liberty.edumdpi.comnih.gov Without experimental spectra, the optimal wavelengths for spectrophotometric or fluorometric quantification of this specific compound remain unknown.
Future Research Directions and Translational Prospects
Development of Sustainable and Green Synthetic Approaches
Future research will likely prioritize the development of environmentally benign methods for synthesizing 1-Hydroxy-2-iodoanthracene-9,10-dione and its derivatives. Traditional synthetic routes for halogenated and hydroxylated anthraquinones often rely on harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for more sustainable alternatives.
Key areas of focus could include:
Catalytic Systems: Exploring transition metal-free catalytic systems to reduce reliance on costly and potentially toxic heavy metals. eurekalert.org Hypervalent iodine-mediated coupling, for instance, presents a promising strategy for creating C-C bonds under milder conditions. eurekalert.org
Alternative Solvents: Investigating the use of ionic liquids or other green solvents to replace volatile organic compounds (VOCs), thereby minimizing environmental impact.
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a core principle of atom economy. eurekalert.org This could involve exploring cycloaddition strategies, such as the Diels-Alder reaction, which is a consistent and efficient approach for building the anthraquinone (B42736) core. nih.govdnu.dp.ua
Energy Efficiency: Utilizing methods like photocatalysis or microwave-assisted synthesis to reduce energy consumption and reaction times compared to conventional heating. jnu.edu.cn
A comparative analysis of potential green synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Hypervalent Iodine Catalysis | Transition metal-free, high functional group tolerance. eurekalert.org | Recyclability of iodine reagents, scalability. eurekalert.org |
| Diels-Alder Cycloaddition | High atom economy, good control over regioselectivity. nih.gov | Synthesis of substituted diene and quinone precursors. nih.gov |
| Photocatalytic Rearrangement | Mild reaction conditions, high chemo- and regioselectivity. jnu.edu.cn | Substrate scope limitations, understanding reaction mechanisms. jnu.edu.cn |
| Ionic Liquid Solvents | Low volatility, potential for catalyst recycling. researchgate.net | Cost, viscosity, and purification challenges. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The presence of both a nucleophilic hydroxyl group and a reactive carbon-iodine bond makes this compound a fertile ground for exploring new chemical reactions. The iodo substituent is an excellent leaving group and a versatile handle for a variety of cross-coupling reactions.
Future investigations could unveil novel transformations, including:
Palladium-Catalyzed Cross-Coupling: The C-I bond is highly amenable to classic coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, allowing for the introduction of a wide array of aryl, alkynyl, and amino functionalities at the 2-position. This would enable the creation of a large library of derivatives with diverse electronic and steric properties.
C-H Activation: Direct functionalization of the anthraquinone core through C-H activation methodologies would offer a more atom-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials.
Photochemical Reactions: The anthraquinone scaffold is known for its photochemical activity. Research into the light-induced reactions of this specific compound could lead to novel skeletal rearrangements or cycloadditions, providing access to unique molecular architectures. jnu.edu.cn
Hypervalent Iodine Chemistry: The iodo group can be oxidized to a hypervalent state, opening up a host of unique reactivity patterns for further functionalization, moving beyond traditional cross-coupling methods. eurekalert.org
Design of New Functional Materials with Tunable Optoelectronic or Catalytic Properties
Anthraquinone derivatives are well-established as promising building blocks for organic electronic materials due to their planar structure and redox activity. nih.govresearchgate.net The specific functional groups of this compound provide a unique opportunity to fine-tune these properties.
Potential applications for newly designed materials include:
Organic Electronics: By systematically modifying the substituents through the iodo handle, researchers can modulate the HOMO and LUMO energy levels, leading to materials tailored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov
Electrochemical Sensors: The redox-active anthraquinone core can be functionalized to create selective sensors for various analytes. The hydroxyl group can act as a binding site, while modifications at the iodo position can influence sensitivity and selectivity.
Energy Storage: Anthraquinones are being intensely studied for their potential as electrode materials in sustainable batteries, such as sodium-ion batteries. nih.govresearchgate.net Derivatives of this compound could be incorporated into covalent organic frameworks (COFs) to create high-performance energy storage devices. rsc.orgnih.gov
Catalysis: The anthraquinone scaffold can act as a photocatalyst or be appended to catalytic centers. The ability to introduce new functionalities allows for the rational design of catalysts with tunable activity and selectivity.
Advanced Computational-Experimental Integration for Predictive Modeling and Materials Design
The vast number of possible derivatives that can be synthesized from this compound makes a purely experimental screening approach time-consuming and costly. nih.govresearchgate.net A synergistic approach combining computational chemistry with experimental validation is crucial for accelerating materials discovery.
This integrated strategy would involve:
Predictive Modeling: Using quantum mechanical methods like Density Functional Theory (DFT) to predict the electronic and optical properties (e.g., absorption spectra, redox potentials, charge transport characteristics) of virtual libraries of derivatives. nih.govuclouvain.beresearchgate.net Such calculations can guide synthetic efforts by identifying the most promising candidates for specific applications before they are synthesized. semanticscholar.orgkg.ac.rs
Structure-Property Relationships: Computational studies can provide deep insights into how different substituents influence the molecular geometry, electronic structure, and ultimately, the material's function. This understanding is key to establishing clear structure-property relationships for the rational design of new materials. nih.govnih.gov
Mechanism Elucidation: Theoretical calculations can be used to model reaction pathways and transition states, aiding in the development and optimization of the novel chemical transformations discussed in section 9.2.
| Computational Method | Predicted Property | Relevance to Materials Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, redox potentials, electronic absorption spectra. nih.govuclouvain.be | Screening candidates for organic electronics and batteries. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state properties, λmax. researchgate.net | Designing dyes, sensors, and photocatalysts. uclouvain.be |
| Molecular Docking | Binding modes and affinities with biological targets (e.g., DNA). nih.govnih.gov | Guiding the design of potential therapeutic agents. nih.gov |
| Semi-empirical Methods (e.g., AM1, ZINDO/S) | Optimized geometries, electronic spectra. semanticscholar.orgkg.ac.rs | Rapid pre-screening of large numbers of molecules. kg.ac.rs |
Role in Natural Product Biosynthesis Studies and Biomimetic Synthesis
The anthraquinone core is a common motif in a wide range of biologically active natural products. nih.govdnu.dp.ua While this compound is a synthetic compound, it can serve as a valuable tool in the study and synthesis of these natural products.
Potential research directions include:
Synthetic Building Block: This compound could be a key intermediate in the total synthesis of complex, naturally occurring anthraquinones. nih.gov The iodo group allows for the late-stage introduction of intricate side chains, a common challenge in natural product synthesis.
Biomimetic Synthesis: The reactivity of this compound could be harnessed to mimic proposed biosynthetic steps, such as Diels-Alder reactions or oxidative couplings, providing insights into how these complex molecules are assembled in nature. nyu.edu For example, it could be used to construct dimeric anthraquinoids, which often possess potent biological activities. nih.gov
Probes for Mechanistic Studies: Isotopically labeled versions of this compound could be synthesized and used as probes to elucidate the mechanisms of enzymes involved in anthraquinone biosynthesis or metabolism.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in sustainable chemistry, materials science, and synthetic methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
